molecular formula C15H10O4 B1664695 1-Hydroxy-8-methoxyanthracene-9,10-dione CAS No. 5539-66-2

1-Hydroxy-8-methoxyanthracene-9,10-dione

Cat. No. B1664695
CAS RN: 5539-66-2
M. Wt: 254.24 g/mol
InChI Key: QWZMLZHLNDNLAD-UHFFFAOYSA-N
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Description

1-Hydroxy-8-methoxyanthracene-9,10-dione is a chemical compound with the molecular formula C15H10O4 . It contains a total of 39 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-8-methoxyanthracene-9,10-dione consists of a total of 39 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring . The molecular weight is 254.24 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Hydroxy-8-methoxyanthracene-9,10-dione are not detailed in the searched resources, anthraquinones are known to undergo various enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

Scientific Research Applications

Chemical Constituents and Antibacterial Activity

1-Hydroxy-8-methoxyanthracene-9,10-dione, as part of a group of anthraquinones, was isolated from the stems extract of Psychotria arborea Hiern. These compounds, including 1-Hydroxy-8-methoxyanthracene-9,10-dione, were tested for antibacterial activity against Escherichia coli, Staphylococcus aureus, and Salmonella enterica, but were found to be inactive. The study highlights the chemotaxonomic significance of these compounds (Ngo Nyobe et al., 2021).

Luminescent Sensor for Oxoacids

1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione demonstrated potential as a luminescent sensor for common oxoacids. It showed a significant increase in luminescent intensity upon complexation with oxoacids like HNO3, H2SO4, HClO4, and CF3SO3H, correlating with the pKas of these acids. This highlights its potential application in analytical chemistry (Young et al., 1997).

Antiglycation Activity

A new anthraquinone compound, 2,8-dihydroxy-6-(hydroxymethyl)-1-methoxyanthracene-9,10-dione, isolated from Aloe sinkatana Reynolds, showed significant inhibitory effects against early-stage protein glycation and glucose-induced advanced glycation end-products. This suggests potential therapeutic applications in managing complications related to protein glycation, such as in diabetes (Elhassan et al., 2012).

Dye Chemosensing

1,4-Dihydroxyanthracene-9,10-dione, similar in structure to 1-Hydroxy-8-methoxyanthracene-9,10-dione, was studied as a dye chemosensor for metal ion complexing. Its ketone, hydroxyl, and carboxyl groups bind metal ions, indicating its potential application in detecting metal ions in various environments (Young-sung Kim et al., 2010).

Redox Behavior and Biochemical Action

The redox behavior of a similar compound, 1,4-dihydroxy-2-(3-hydroxy-3-(trichloromethyl)pentyl)-8-methoxyanthracene-9,10-dione, was investigated. Its oxidation processesand the involvement of electrons and protons were evaluated, providing insights into the pathways through which anthraquinones exert their biochemical actions. This study is crucial for understanding the redox mechanism of such compounds and their potential applications in biochemistry and medicine (Ahmad et al., 2014).

Synthesis and Reactivity in Complex Formation

The synthesis and reactivity of anthraquinone-based selenoethers, including derivatives of anthracene-9,10-dione, were explored. These compounds were used to form metal complexes, demonstrating their potential in the field of inorganic chemistry and materials science, particularly in the development of new luminescent materials and chemodosimeters (Mariappan et al., 2013).

properties

IUPAC Name

1-hydroxy-8-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-19-11-7-3-5-9-13(11)15(18)12-8(14(9)17)4-2-6-10(12)16/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZMLZHLNDNLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347338
Record name 1-Hydroxy-8-methoxyanthra-9,10-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-8-methoxyanthracene-9,10-dione

CAS RN

5539-66-2
Record name 1-Hydroxy-8-methoxyanthra-9,10-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I TAKAHASHI, S TERASHIMA - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
The title compounds (11—14, 16, 17), which are expected to be valuable in the synthesis of 1l-deoxyanthracyclinones, were prepared from readily available 1, 8-dihydroxyan—thracenc-…
Number of citations: 7 www.jstage.jst.go.jp
A Pinson, L Xing, T Namba, N Kalebic, J Peters… - Science, 2022 - science.org
Neanderthal brains were similar in size to those of modern humans. We sought to investigate potential differences in neurogenesis during neocortex development. Modern human …
Number of citations: 65 www.science.org

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